4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This compound features a benzamide core substituted with a 4-ethoxy group and a sulfonylethyl side chain linked to a 4-(pyrimidin-2-yl)piperazine moiety. Its structural complexity suggests applications in medicinal chemistry, though specific pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-2-28-17-6-4-16(5-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-3-9-22-19/h3-9H,2,10-15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSWSTGYBFCXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect how the compound interacts with its target and its overall effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key analogs and their differences:
- Substituent Effects :
- The 4-ethoxy group in the target compound contrasts with 4-nitro in Nitro-MPPF (electron-withdrawing) and 4-methoxy in (electron-donating). Nitro groups may enhance binding to electron-deficient receptors, while ethoxy/methoxy groups improve solubility .
- The pyrimidin-2-yl substituent on piperazine (target compound) vs. 2-methoxyphenyl (Nitro-MPPF) or 4-methylpiperazine () alters steric and electronic profiles. Pyrimidine’s aromaticity may enhance π-π stacking in receptor binding .
Pharmacological Implications (Inferred)
- Piperazine sulfonamides are common in CNS drug candidates. The pyrimidinyl group in the target compound may target serotonin or dopamine receptors with higher selectivity than methoxyphenyl or methylpiperazine analogs .
- Nitro-MPPF: The nitro group and pyridinyl substituent could confer affinity for sigma receptors or monoamine transporters, as seen in related benzamides .
Physicochemical Properties
- Solubility : Ethoxy and pyrimidine groups in the target compound may enhance water solubility compared to nitro (Nitro-MPPF) or methylpiperazine () derivatives.
- Crystallinity: Nitro-MPPF’s well-defined monoclinic structure (β = 108.5°, a = 11.480 Å) suggests stability under storage, while the target compound’s crystallinity remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
